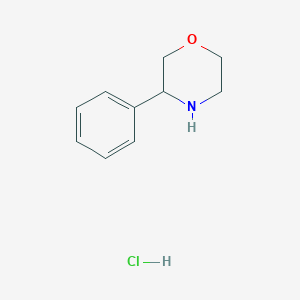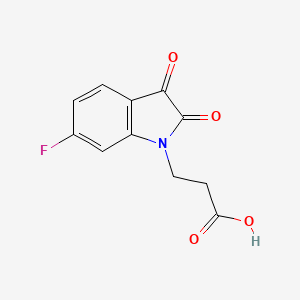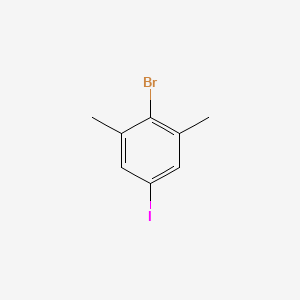
3-苯基吗啉盐酸盐
描述
3-Phenylmorpholine hydrochloride (3-PMHCl) is a synthetic organic compound that belongs to the class of morpholine derivatives. It is a colorless and crystalline solid that has a variety of uses in organic synthesis, analytical methods, and pharmaceutical applications. 3-PMHCl is a versatile compound, as it can be used as a reagent, catalyst, and biological buffer. It is also used as a surfactant, corrosion inhibitor, and as a component of pharmaceutical formulations.
科学研究应用
1. 化学合成与表征
- 合成和分析表征:研究表明苯甲吗啉衍生物(包括苯甲吗啉衍生物)的苯甲吗啉类似物的合成和广泛的分析表征。这些化合物旨在探索肥胖和药物依赖等领域的治疗选择(McLaughlin 等人,2017 年)(McLaughlin 等人,2017 年)。
2. 潜在的抗抑郁活性
- 抗抑郁特性:对通过特定化学反应合成的 2-芳基-3-甲基-5-苯基吗啉化合物的研究表明具有潜在的抗抑郁活性,这在动物试验中得到证实(Xiao Xin,2007 年) (Xiao Xin,2007 年)。
3. 结合测定和受体活性
- 受体亲和性研究:一些取代的 3-苯基吗啉已被测试其与 D-2 多巴胺能和 5 羟色胺能受体的结合亲和力。这些研究有助于理解此类化合物与神经受体的相互作用(Perrone 等人,1992 年) (Perrone 等人,1992 年)。
4. DNA 结合和抗菌活性
- 生物活性化合物合成:对与噻唑或formazan 部分连接的 N-苯基吗啉衍生物的研究显示出 DNA 结合和抗菌活性的潜力,表明它们在开发新的治疗剂中用途(Farghaly 等人,2020 年) (Farghaly 等人,2020 年)。
5. 催化应用
- 有机反应中的催化:研究探索了苯基吗啉衍生物在催化某些有机反应中的用途,证明了它们作为化学合成中催化剂的潜力(Bennett 等人,2008 年) (Bennett 等人,2008 年)。
安全和危害
3-Phenylmorpholine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
作用机制
Mode of Action:
While the exact targets remain elusive, we can discuss its general mode of action. As a sympathomimetic drug, 3-Phenylmorpholine hydrochloride likely interacts with adrenergic receptors on effector cells. It mimics various actions of the sympathetic nervous system, including increased heart rate, myocardial contractility, and renin release via beta-1 receptors .
生化分析
Biochemical Properties
3-Phenylmorpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction between 3-Phenylmorpholine hydrochloride and MAO enzymes can lead to the inhibition of these enzymes, affecting the levels of neurotransmitters in the brain . Additionally, 3-Phenylmorpholine hydrochloride may interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
3-Phenylmorpholine hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 3-Phenylmorpholine hydrochloride can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular function. Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, which can influence the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of 3-Phenylmorpholine hydrochloride involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of 3-Phenylmorpholine hydrochloride to MAO enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of neurotransmitters . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of 3-Phenylmorpholine hydrochloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylmorpholine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 3-Phenylmorpholine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation products can also influence cellular function, leading to potential long-term effects. In vitro and in vivo studies have demonstrated that prolonged exposure to 3-Phenylmorpholine hydrochloride can result in sustained changes in cellular activity and function.
Dosage Effects in Animal Models
The effects of 3-Phenylmorpholine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and improved cognitive function . At higher doses, 3-Phenylmorpholine hydrochloride can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
3-Phenylmorpholine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, 3-Phenylmorpholine hydrochloride can modulate metabolic flux and metabolite levels, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 3-Phenylmorpholine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, 3-Phenylmorpholine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Phenylmorpholine hydrochloride plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 3-Phenylmorpholine hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, contributing to its overall biochemical and cellular effects.
属性
IUPAC Name |
3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590004 | |
| Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093307-44-8 | |
| Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093307-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)


